molecular formula C4H5F6N B13218475 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine

Cat. No.: B13218475
M. Wt: 181.08 g/mol
InChI Key: QCLAUWZWHNEAQW-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine is a fluorinated organic compound with the molecular formula C4H4F6N. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of fluorinated polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved in its action are complex and depend on the specific application and target.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine can be compared with other fluorinated amines such as:

    1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol: This compound has similar fluorine content but differs in its functional group, leading to different reactivity and applications.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties and uses.

The uniqueness of this compound lies in its amine functional group, which imparts specific reactivity and binding characteristics not found in its alcohol counterparts.

Properties

Molecular Formula

C4H5F6N

Molecular Weight

181.08 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine

InChI

InChI=1S/C4H5F6N/c1-2(11,3(5,6)7)4(8,9)10/h11H2,1H3

InChI Key

QCLAUWZWHNEAQW-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)N

Origin of Product

United States

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